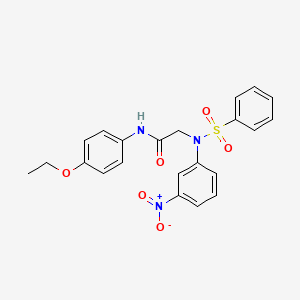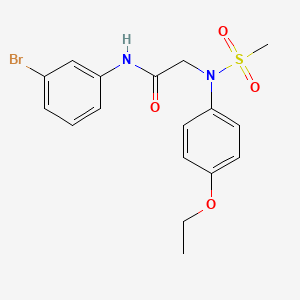![molecular formula C21H20N2O3S B3455818 4-[benzyl(methylsulfonyl)amino]-N-phenylbenzamide](/img/structure/B3455818.png)
4-[benzyl(methylsulfonyl)amino]-N-phenylbenzamide
Descripción general
Descripción
4-[benzyl(methylsulfonyl)amino]-N-phenylbenzamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a benzyl group, a methylsulfonyl group, and a phenylbenzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[benzyl(methylsulfonyl)amino]-N-phenylbenzamide typically involves the following steps:
Formation of the Benzyl(methylsulfonyl)amine Intermediate: This step involves the reaction of benzylamine with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Coupling with N-phenylbenzamide: The intermediate formed in the first step is then coupled with N-phenylbenzamide using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
4-[benzyl(methylsulfonyl)amino]-N-phenylbenzamide can undergo various types of chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
4-[benzyl(methylsulfonyl)amino]-N-phenylbenzamide has a wide range of applications in scientific research, including:
Chemistry
Catalysis: It can be used as a ligand in transition metal-catalyzed reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: It has potential as an inhibitor of certain enzymes due to its sulfonamide group.
Protein Labeling: It can be used in the labeling of proteins for biochemical studies.
Medicine
Drug Development: It is a potential lead compound for the development of new pharmaceuticals, particularly those targeting enzymes or receptors.
Industry
Material Science: It can be used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 4-[benzyl(methylsulfonyl)amino]-N-phenylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The benzyl and phenyl groups can interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[benzyl(methylsulfonyl)amino]-N-methylbenzamide
- 4-[benzyl(methylsulfonyl)amino]-N-ethylbenzamide
- 4-[benzyl(methylsulfonyl)amino]-N-propylbenzamide
Uniqueness
4-[benzyl(methylsulfonyl)amino]-N-phenylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both benzyl and phenyl groups enhances its hydrophobic interactions, while the sulfonamide group provides opportunities for hydrogen bonding and enzyme inhibition.
Propiedades
IUPAC Name |
4-[benzyl(methylsulfonyl)amino]-N-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c1-27(25,26)23(16-17-8-4-2-5-9-17)20-14-12-18(13-15-20)21(24)22-19-10-6-3-7-11-19/h2-15H,16H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IINBFRGQNKVWSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=CC=C1)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{1,1-dimethyl-2-[4-(2-methyl-2-{[(4-methylphenyl)sulfonyl]amino}propyl)-1-piperazinyl]ethyl}-4-methylbenzenesulfonamide](/img/structure/B3455739.png)
![1-[5-(3,4-dichlorophenyl)-2-furyl]-5-(2-furyl)-1,4-pentadien-3-one](/img/structure/B3455744.png)
![N-phenyl-N-[4-(1-pyrrolidinylcarbonyl)benzyl]methanesulfonamide](/img/structure/B3455752.png)
![N-[4-(4-morpholinylcarbonyl)benzyl]-N-phenylmethanesulfonamide](/img/structure/B3455753.png)
![N-(2-ethylphenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B3455759.png)
![N-(3-acetylphenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B3455762.png)

![2-[benzyl(methylsulfonyl)amino]-N-tert-butylbenzamide](/img/structure/B3455774.png)
![2-[benzyl(methylsulfonyl)amino]-N-(2,5-dimethylphenyl)benzamide](/img/structure/B3455785.png)
![4-[benzyl(methylsulfonyl)amino]-N,N-diethylbenzamide](/img/structure/B3455801.png)
![N-benzyl-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B3455809.png)
![4-[benzyl(methylsulfonyl)amino]-N-(2-methoxyphenyl)benzamide](/img/structure/B3455826.png)


